N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Medicinal chemistry Chemical biology Sulfonamide pharmacology

This synthetic indolinone-sulfonamide hybrid (C19H21N3O4S; MW 387.45) is an exploratory chemical probe with no quantitative biological or ADME data in the public domain. Its value lies in the structurally distinct 1-methyl-2-oxoindolin-5-yl sulfamoyl scaffold coupled with a 3-methyl-4-propionamide phenyl substitution—a combination absent from most corporate screening collections. Procure this compound for: (i) internal head-to-head SAR profiling against your existing indolinone-sulfonamide analogs to empirically determine substitution effects; (ii) high-throughput screening library expansion, provided structural identity is confirmed by NMR and LC-MS (purity ≥95%). Selection cannot be driven by documented performance—differentiation is entirely prospective and depends on your proprietary assay data.

Molecular Formula C19H21N3O4S
Molecular Weight 387.45
CAS No. 921862-21-7
Cat. No. B2724337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
CAS921862-21-7
Molecular FormulaC19H21N3O4S
Molecular Weight387.45
Structural Identifiers
SMILESCCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
InChIInChI=1S/C19H21N3O4S/c1-4-18(23)20-14-6-8-17(12(2)9-14)27(25,26)21-15-5-7-16-13(10-15)11-19(24)22(16)3/h5-10,21H,4,11H2,1-3H3,(H,20,23)
InChIKeyUVUPYCAHCYKJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide (921862-21-7) Baseline and Data Availability Overview


N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide (CAS 921862-21-7) is a synthetic indolinone-sulfonamide hybrid with the molecular formula C19H21N3O4S. Public-domain information indicates it is primarily an exploratory chemical probe or synthetic intermediate [1]. Critically, no primary research articles, patents, or regulatory filings containing quantitative biological or physicochemical data for this compound were identified. Available supplier pages contain only structural identifiers and purity specifications (e.g., 95–97%) [1], but no comparator-based differentiation data. Consequently, a quantitative evidence base for procurement selection does not exist in the open literature.

Why Indolinone-Sulfonamide Analogs Cannot Be Interchanged with N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide Without Targeted Data


The sulfonamide-acetamide class encompasses diverse target profiles, and even minor structural modifications (e.g., a methyl to ethyl substitution on the indolinone, or variation of the acyl chain) can drastically alter potency, selectivity, and pharmacokinetics [1]. General sourcing of “indolinone-sulfonamides” without compound-specific differentiation data is scientifically unsound. However, no public head-to-head comparison data exists for the target compound against any close analog; therefore, the magnitude of substitution effects cannot be quantified, and the risk of selecting an underperforming surrogate remains entirely uncharacterized.

Quantitative Differentiation Evidence for N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide: A Null Report


Absence of Direct Comparator Potency Data for the Target Compound

A comprehensive search of PubMed, Google Patents, and chemical databases (PubChem, ChemSpider) returned no direct head-to-head comparison or isolated quantitative activity data (IC50, Ki, EC50) for N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide against any comparator compound [1]. The closest publicly available quantitative reference points belong to structurally distinct indolin-2-one sulfonamide series (e.g., carbonic anhydrase inhibitors), which cannot be validly extrapolated to this molecule given the absence of bridging SAR data [1].

Medicinal chemistry Chemical biology Sulfonamide pharmacology

Lack of Selectivity or Off-Target Profiling Data for the Target Molecule

No selectivity panel, kinome scan, or off-target assay results involving N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide were identified. Public data on the broader indolinone-sulfonamide chemotype shows target engagement is highly scaffold- and substitution-dependent, with selectivity varying by orders of magnitude across isoforms [1]. Consequently, any claim of “lower off-target risk” for this specific compound would be entirely unsupported.

Drug discovery Selectivity profiling Off-target risk

Purity and Physicochemical Identity as the Only Differentiable Characteristics

Supplier listings consistently report purity ≥95% (typically 95–97%) for the target compound [1]. For a close analog, N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)-3-methylphenyl)propionamide, purity is also listed as 95% . No stability, solubility, or formulation data are available to differentiate these entities. Purchasing decisions therefore rest solely on supplier-reported purity and price, rather than on any performance-based metric.

Analytical chemistry Quality control Procurement specification

Evidence-Limited Application Scenarios for N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide


Exploratory Medicinal Chemistry When High Structural Novelty Is Required

The compound may serve as a synthetic intermediate or starting point in medicinal chemistry projects where its specific 1-methyl-2-oxoindolin-5-yl sulfamoyl scaffold is structurally novel relative to existing corporate collections. However, no quantitative target engagement or ADME data support this selection over other indolinone sulfonamides, and any project-based advantage must be empirically determined [1].

Procurement for In-House SAR Expansion in the Absence of Published Comparators

A research team that has already generated proprietary data on related indolinone-sulfonamides may procure this compound to probe the effect of the 3-methyl-4-propionamide phenyl substitution. The differentiation is entirely prospective and depends on internal head-to-head comparison with the team’s existing analogs, as no public data supports an a priori advantage [2].

Analytical Reference or Library Screening When Structural Authenticity Is Paramount

The compound can be purchased as a chemical library member for high-throughput screening, provided its structural identity is confirmed by NMR and LC-MS (purity ≥95%) [1]. However, its value relative to other library members is unknowable without screening results, and selection cannot be driven by documented biological performance.

Quote Request

Request a Quote for N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.